![molecular formula C13H23N3O B14491313 N-[2-(1H-imidazol-5-yl)ethyl]octanamide CAS No. 63006-64-4](/img/structure/B14491313.png)
N-[2-(1H-imidazol-5-yl)ethyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-5-yl)ethyl]octanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]octanamide typically involves the formation of the imidazole ring followed by the attachment of the octanamide group. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a copper-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles under mild conditions . These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: Imidazole rings can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aryl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce various substituted imidazoles .
Applications De Recherche Scientifique
N-[2-(1H-imidazol-5-yl)ethyl]octanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes
Mécanisme D'action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]octanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological receptors, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]octanamide is unique due to its specific structure, which combines the imidazole ring with an octanamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
63006-64-4 |
|---|---|
Formule moléculaire |
C13H23N3O |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]octanamide |
InChI |
InChI=1S/C13H23N3O/c1-2-3-4-5-6-7-13(17)15-9-8-12-10-14-11-16-12/h10-11H,2-9H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
XNRGJMFNTYWHNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
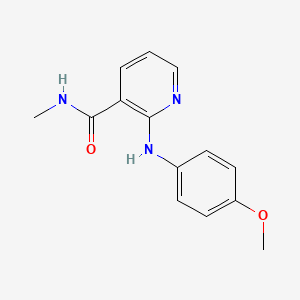



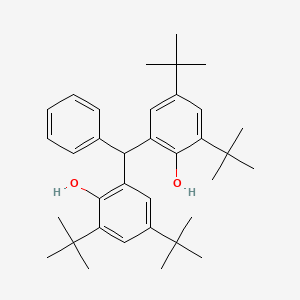
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)
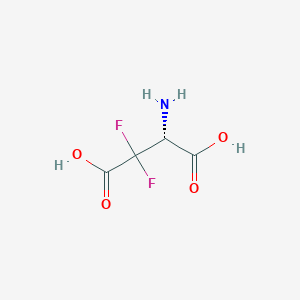
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
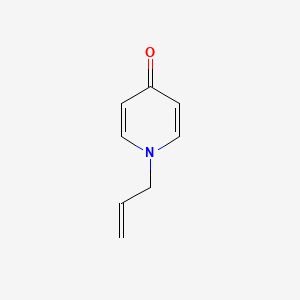
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)

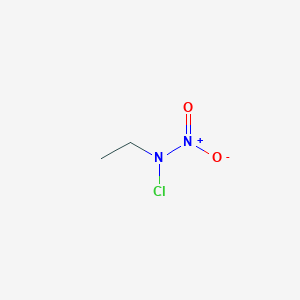
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
